molecular formula C10H10N2 B1363542 Naphthalene-2,6-diamine CAS No. 2243-67-6

Naphthalene-2,6-diamine

Cat. No. B1363542
CAS RN: 2243-67-6
M. Wt: 158.2 g/mol
InChI Key: GOGZBMRXLADNEV-UHFFFAOYSA-N
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Description

Naphthalene-2,6-diamine (also known as 2,6-Naphthalenediamine or 2,6-DIAMINONAPHTHALENE) is a compound with the molecular formula C10H10N2 . It has a molecular weight of 158.20 g/mol . This compound belongs to the class of organic compounds known as naphthalenes, which are structures characterized by two fused benzene rings .


Synthesis Analysis

The synthesis of Naphthalene-2,6-diamine and its derivatives often involves various coupling reactions such as Buchwald–Hartwig, Heck, Heck–Mizoroki, Stille, Suzuki, Sonogashira, and others . Aromatic nucleophilic substitution reactions have also been successfully applied . For instance, one method involves a reaction between 1-naphthaldehyde and aniline or 2,6-dimethylaniline .


Molecular Structure Analysis

The InChI string for Naphthalene-2,6-diamine is InChI=1S/C10H10N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H,11-12H2 . The compound has a topological polar surface area of 52 Ų and a complexity of 140 . It has no rotatable bonds, indicating a rigid structure .


Chemical Reactions Analysis

Naphthalene-2,6-diamine has been used in the development of new NDI-based redox systems . It has been integrated with electron-rich donor groups to create ambipolar and strongly electron-donating NDIs . Non-conventional electron-withdrawing groups (EWGs) have been applied, leading to highly electron-deficient NDIs .


Physical And Chemical Properties Analysis

Naphthalene-2,6-diamine has a molecular weight of 158.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a formal charge of 0 .

Scientific Research Applications

Organic Electronics

Naphthalene diimides (NDIs), which can be derived from Naphthalene-2,6-diamine, have high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability. These properties make them promising candidates for applications in organic electronics .

Photovoltaic Devices

The electronic properties of NDIs also make them suitable for use in photovoltaic devices. Their large electron deficient aromatic cores and tendency to self-assemble into functional structures are particularly beneficial in this context .

Flexible Displays

NDIs are being explored for use in flexible displays, thanks to their excellent thermal and oxidative stability and good charge carrier mobility .

Sensing

NDIs have been extensively studied for their potential uses in sensing. Their high electron affinity and good charge mobility make them excellent candidates for this application .

Catalysis

NDIs have shown promise in the field of catalysis. Their large electron deficient aromatic cores and tendency to self-assemble into functional structures can be advantageous in catalytic applications .

Medicine

NDIs are also being explored for various applications in medicine. Their potential uses span a wide range, from serving as the basis for host-guest complexes for molecular switching devices, such as catenanes and rotaxanes, to ion-channels .

Safety And Hazards

While specific safety and hazard information for Naphthalene-2,6-diamine was not found in the search results, it is generally recommended to avoid prolonged exposure, not to breathe dust or vapor, and to use caution when handling .

Future Directions

Naphthalene-2,6-diamine and its derivatives have shown great potential in the field of organic optoelectronics, including molecular design, synthesis, structure-property relationships, and applications in high-performance organic field-effect transistors, organic photovoltaics, perovskite solar cells, and more . Further development of NDI-bearing compounds for future applications is expected .

properties

IUPAC Name

naphthalene-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGZBMRXLADNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372756
Record name naphthalene-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-2,6-diamine

CAS RN

2243-67-6
Record name 2,6-Naphthalenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name naphthalene-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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